molecular formula C11H12O3 B010140 Ethyl 2-acetylbenzoate CAS No. 103935-10-0

Ethyl 2-acetylbenzoate

Cat. No.: B010140
CAS No.: 103935-10-0
M. Wt: 192.21 g/mol
InChI Key: YCJSSCAQCRQQJT-UHFFFAOYSA-N
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Description

Ethyl 2-acetylbenzoate is an organic compound with the molecular formula C11H12O3. It is an ester derived from 2-acetylbenzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Target of Action

Ethyl 2-acetylbenzoate is a chemical compound with the formula C11H12O3 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the compound’s targets would largely depend on the specific biological or chemical system in which it is introduced.

Mode of Action

As an ester, it may undergo hydrolysis in the presence of water and a catalyst, resulting in the formation of an alcohol and a carboxylic acid . This reaction could potentially lead to various downstream effects depending on the specific biological or chemical context.

Biochemical Pathways

Esters like this compound are known to participate in esterification and hydrolysis reactions . These reactions could potentially influence various biochemical pathways, particularly those involving the metabolism of fats and oils, as esters form the bulk of animal fats and vegetable oils .

Pharmacokinetics

Like other esters, it is likely to be absorbed and distributed in the body, metabolized (possibly through hydrolysis), and eventually excreted . These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

Given its potential to undergo hydrolysis, it could influence cellular processes that involve the breakdown or synthesis of esters .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst and water can facilitate its hydrolysis . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetylbenzoate can be synthesized through the esterification of 2-acetylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

2-acetylbenzoic acid+ethanolacid catalystethyl 2-acetylbenzoate+water\text{2-acetylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-acetylbenzoic acid+ethanolacid catalyst​ethyl 2-acetylbenzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-acetylbenzoic acid and ethanol.

    Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-acetylbenzoic acid and ethanol.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetylbenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is utilized in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetylbenzoate: Similar ester with a methyl group instead of an ethyl group.

    Ethyl benzoate: Lacks the acetyl group, making it less reactive in certain reactions.

    Ethyl 4-acetylbenzoate: Similar structure but with the acetyl group in a different position.

Uniqueness

This compound is unique due to the presence of both an ester and an acetyl group, which allows it to participate in a wide range of chemical reactions. Its specific structure makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

ethyl 2-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-7-5-4-6-9(10)8(2)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJSSCAQCRQQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384094
Record name ethyl 2-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103935-10-0
Record name ethyl 2-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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